BRD9500 is a synthetic compound identified primarily as a phosphodiesterase 3 inhibitor, which plays a significant role in various biochemical pathways, particularly in cancer research. The compound is recognized for its potential therapeutic applications, especially in treating melanoma and other cancers by inducing apoptosis in cancer cells through the inhibition of phosphodiesterase 3. Its chemical classification is that of a small molecule inhibitor, specifically targeting the enzyme phosphodiesterase 3A.
BRD9500 was developed as part of a broader initiative to discover and optimize small-molecule inhibitors for therapeutic applications. The compound's chemical identity is cataloged under the CAS number 1630760-75-6, and it can be sourced from various chemical suppliers specializing in research chemicals.
The synthesis of BRD9500 typically involves multiple steps that begin with the formation of a core structure followed by functional group modifications to enhance its biological activity. The synthetic route may include:
Common reagents and conditions used in the synthesis include:
The molecular structure of BRD9500 has been elucidated through crystallography and computational modeling. It features specific functional groups that allow it to interact effectively with the active site of phosphodiesterase 3A.
BRD9500 participates in several chemical reactions relevant to its function as an inhibitor:
Reactions are facilitated using specific catalysts and solvents under optimized conditions to ensure high yields and purity of the final product.
BRD9500 exerts its biological effects primarily through the inhibition of phosphodiesterase 3A, leading to increased levels of cyclic adenosine monophosphate within cells. This elevation results in:
In vitro studies have shown that BRD9500 has an inhibitory concentration (IC50) against phosphodiesterase 3A of approximately 10 nM, indicating high potency.
BRD9500 has diverse applications across scientific fields:
The PDE3A-SLFN12 complex exemplifies a unique "induced protein proximity" mechanism. Structural analyses reveal that BRD9500 binds deep within PDE3A's catalytic pocket, inducing conformational changes that generate a high-affinity interaction surface ("molecular velcro") for SLFN12 [1] [3]. This drug-induced interface comprises hydrophobic patches and hydrogen bonding networks that stabilize the ternary complex. Crucially, the binding occurs at sub-stoichiometric drug concentrations (EC₅₀ ~1–2 nM), indicating allosteric amplification of the interaction [1].
Table 1: Structural Characterization of PDE3A-SLFN12 Complex
Analytical Method | Resolution | Key Findings | Reference |
---|---|---|---|
X-ray crystallography | 2.8 Å | BRD9500 binding induces conformational change in PDE3A | [3] |
Cryo-EM | 3.2 Å | Ternary complex shows extensive protein-protein interface | [3] |
Co-immunoprecipitation | N/A | Dose-dependent complex stabilization at 10 μM BRD9500 | [1] |
The stability of this complex is pH-dependent and requires intact SLFN12 RNase domains, as truncation mutants abolish cytotoxicity. This complex functions as a "molecular switch" that converts transient physiological interactions into a sustained cytotoxic signal [1] [6].
Schlafen proteins (SLFNs) constitute an understudied class of interferon-regulated proteins with divergent roles in cell differentiation and immune regulation. SLFN12 specifically exhibits sequence-specific ribonuclease activity that preferentially cleaves tRNALeu and tRNASer isoforms, depleting transfer RNAs essential for protein synthesis [1] [6]. Under basal conditions, SLFN12 exists in an autoinhibited state with minimal RNase activity. However, PDE3A binding induces conformational activation, unleashing its catalytic function.
Table 2: SLFN12 Mechanisms in Tumor Suppression
Function | Mechanism | Biological Consequence |
---|---|---|
RNase activation | Cleaves tRNALeu(UAA) at anticodon loop | Global translational arrest |
Cell cycle blockade | Depletes cyclin B1 and CDK1 transcripts | G2/M phase arrest |
Stress sensitization | Synergizes with ER stress inducers | Enhanced apoptosis |
Notably, tissue-specific expression patterns determine vulnerability: tumors exhibiting co-expression of PDE3A and SLFN12 (e.g., melanoma, GIST) show exceptional sensitivity to BRD9500, while normal tissues with discordant expression remain unaffected [1] [6]. This differential expression provides the therapeutic window for PDE3A-SLFN12 targeting agents.
PDE3A represents a paradoxical target—historically investigated for cardiovascular indications, but recently validated as an oncology target through chemical biology approaches. Unlike conventional enzymatic inhibitors, BRD9500 functions as a molecular glue degrader that repurposes PDE3A for protein-protein interaction rather than inhibiting its phosphodiesterase activity [1] [6]. This mechanism operates independently of cAMP modulation, as evidenced by:
Table 3: BRD9500 Antitumor Activity Profile
Model System | Dosing Regimen | Efficacy Outcome | Reference |
---|---|---|---|
SK-MEL-3 melanoma (in vitro) | 48 hr exposure | EC₅₀ = 1.3 nM | [1] |
HeLa cervical cancer | 48 hr exposure | EC₅₀ = 1.6 nM | [1] |
SK-MEL-3 xenograft | 50 mg/kg QD oral | Tumor growth inhibition >80% | [1] |
BRD9500's pharmacokinetic profile enables robust in vivo activity, with oral bioavailability >60% and sustained plasma concentrations above the protein-binding EC₅₀ for >8 hours post-dosing [1]. This pharmacokinetic advantage, combined with PDE3A/SLFN12 co-expression as a predictive biomarker, positions BRD9500 as a prototype for "complex-inducer" therapeutics in precision oncology.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7